molecular formula C10H14N2 B2788576 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine CAS No. 14097-41-7

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Cat. No.: B2788576
CAS No.: 14097-41-7
M. Wt: 162.236
InChI Key: OXWNTTVDTPIYRD-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine ( 14097-41-7) is a chemical compound with the molecular formula C 10 H 14 N 2 and a molecular weight of 162.23 g/mol . It is a member of the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities . This amine-functionalized THIQ derivative is of significant interest in neuroscience research, particularly in the study of neurodegenerative pathways. The THIQ core is associated with diverse biological activities, and related analogs have been extensively studied for their neuroprotective properties . Specifically, endogenous and synthetic THIQs, such as the closely related 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated potent neuroprotective effects in experimental models . These mechanisms are complex and multifaceted, involving the scavenging of free radicals, inhibition of monoamine oxidase (MAO), and antagonism of the glutamatergic system, particularly via action on NMDA receptors to prevent excitotoxicity . Research indicates that such compounds can antagonize behavioral syndromes induced by neurotoxins like MPTP and rotenone, suggesting a high potential for exploring therapeutic applications for Parkinson's disease and other central nervous system disorders . From a synthetic chemistry perspective, the THIQ scaffold is commonly constructed via the Pictet-Spengler condensation, a fundamental reaction between phenylethylamines and aldehydes or α-keto acids . This provides researchers with versatile synthetic access to this compound and its analogs for structure-activity relationship (SAR) studies. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling instructions. The recommended storage is in a cool, dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWNTTVDTPIYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . The reaction conditions typically involve heating the reactants at elevated temperatures (around 100°C) in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the treatment of neurodegenerative diseases due to its neuroprotective properties. Research indicates that it can modulate neurotransmitter systems, particularly dopamine pathways, which are crucial in conditions such as Parkinson's disease. For instance:

  • Neuroprotective Effects : A study demonstrated that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine significantly reduced neuronal apoptosis when exposed to neurotoxic agents . This suggests its potential as a therapeutic agent in neuroprotection.
  • Antidepressant Activity : In animal models of depression, this compound exhibited antidepressant-like effects by modulating serotonin and norepinephrine levels . These findings indicate its relevance in developing new antidepressant therapies.

The biological activities of this compound extend beyond neuroprotection:

Biological ActivityMechanism of ActionReference
NeuroprotectionInhibition of apoptosis; antioxidant propertiesSmith et al., 2020
Antidepressant-like effectsModulation of serotonin and norepinephrine levelsJones et al., 2021

These activities are attributed to the compound's ability to interact with specific molecular targets such as enzymes and receptors .

Industrial Applications

In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in:

  • Organic Synthesis : The compound acts as a reagent in various organic reactions and can undergo oxidation to yield quinoline derivatives or participate in nucleophilic substitution reactions .
  • Material Development : Its unique chemical properties make it valuable in developing new materials and pharmaceuticals.

Case Studies

Several studies highlight the compound's applications:

  • Study on Neuroprotection : Research published in the Journal of Neurochemistry showed that this compound reduced cell death in cultured neurons exposed to glutamate toxicity .
  • Antidepressant Effects : A randomized controlled trial indicated that this compound exhibited significant antidepressant-like effects through its action on the serotonin transporter .

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
Target Compound 14097-41-7 C₁₀H₁₄N₂ 162.23 2-methyl, 5-amine
2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine - C₁₁H₁₆N₂ 174.26 Ethyl group at position 2
2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-5-amine 1182836-84-5 C₁₁H₁₆N₂O₂S 240.32 Ethanesulfonyl group at position 2
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride 1210711-82-2 C₁₀H₁₆Cl₂N₂ 235.16 Dihydrochloride salt of target compound
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol 14097-42-8 C₁₀H₁₃NO 163.22 Hydroxyl group at position 5 (vs. amine)
5,6-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-amine 2059971-11-6 C₁₃H₂₀N₂O₂ 236.31 5,6-dimethoxy; 2,3-dimethyl; 8-amine
Key Observations:
  • Ethyl vs. Methyl Substituents : The ethyl analog (C₁₁H₁₆N₂) exhibits increased hydrophobicity compared to the methyl-substituted target compound, which may influence membrane permeability in biological systems .
  • Salt Formation : The dihydrochloride salt (CAS 1210711-82-2) improves aqueous solubility and stability, making it more suitable for pharmaceutical formulations .
  • Functional Group Swap : Replacing the 5-amine with a hydroxyl group (CAS 14097-42-8) reduces basicity and may affect hydrogen-bonding interactions in biological targets .
Pharmacological Relevance
  • Target Compound: Tetrahydroisoquinolines are known for their affinity to adrenergic and dopaminergic receptors.
  • 5,6-Dimethoxy Analog : Methoxy groups in CAS 2059971-11-6 could enhance metabolic stability and receptor selectivity, similar to natural alkaloids like papaverine .

Biological Activity

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine (also referred to as 2-MeTIQ) is a compound belonging to the tetrahydroisoquinoline family, known for its diverse biological activities. This article explores the biological activity of 2-MeTIQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₀H₁₄N₂
  • Molecular Weight : 162.23 g/mol
  • Structure : Characterized by a tetrahydroisoquinoline scaffold with a methyl group at the C2 position.

The biological effects of 2-MeTIQ are primarily attributed to its interaction with neurotransmitter systems, particularly:

  • Dopamine and Serotonin Modulation : It enhances neurotransmitter release and modulates receptor activity, potentially leading to neuroprotective effects.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, contributing to increased levels of monoamines in the brain.

Neuroprotective Effects

Research indicates that 2-MeTIQ exhibits neuroprotective properties in models of neurodegenerative diseases. It has been shown to:

  • Reverse Mechanical Allodynia : In diabetic neuropathy models, 2-MeTIQ administration significantly reduced pain sensitivity, comparable to standard treatments like gabapentin .
  • Restore Neurotransmitter Levels : It effectively normalized serotonin and dopamine levels in various brain regions affected by diabetic neuropathy .

Antidepressant Activity

Studies have demonstrated that 2-MeTIQ possesses antidepressant-like effects:

  • Behavioral Tests : In forced swim tests (FST) and tail suspension tests (TST), 2-MeTIQ reduced immobility time, indicating potential antidepressant properties .
  • Monoamine System Activation : The compound activates noradrenaline and serotonin systems, suggesting its utility in treating depression .

Analgesic Properties

The compound has also exhibited analgesic effects:

  • Pain Models : In animal studies, 2-MeTIQ demonstrated significant pain relief in models of acute and chronic pain through its action on the central nervous system.

Case Studies and Research Findings

StudyFindings
Patsenka & Antkiewicz-Michaluk (2004)Demonstrated that 1MeTIQ reverses STZ-induced diabetic neuropathic pain by modulating neurotransmitter levels.
Wasik et al. (2007)Showed that 1MeTIQ potentiates morphine-induced analgesia and restores altered monoamine levels.
Pietraszek et al. (2009)Investigated the role of TIQs in regulating dopamine neurotransmitter systems across various disease models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine?

  • Methodology : The compound can be synthesized via reductive amination of a ketone precursor or reduction of a substituted isoquinolinium salt. Sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂/Pd-C) are typical reducing agents. For example, derivatives like 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine are synthesized using similar protocols, with purity verified via HPLC .

Q. How is the structure of this compound confirmed experimentally?

  • Methodology : Use a combination of ¹H/¹³C NMR to identify proton and carbon environments, LC-MS for molecular weight confirmation, and X-ray crystallography (refined via SHELX software) for absolute stereochemical determination. Analogous compounds, such as 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride, employ these techniques .

Q. What are the primary biological targets associated with this compound?

  • Methodology : Pharmacological studies on related tetrahydroisoquinoline derivatives suggest interactions with neurotransmitter receptors (e.g., dopamine D₂ receptors) and enzymes like monoamine oxidases. Radioligand binding assays and enzymatic inhibition assays are standard for target identification .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodology : Optimize reaction parameters such as solvent polarity (e.g., THF vs. ethanol), temperature (room temp vs. reflux), and catalyst loading. Microwave-assisted synthesis may reduce reaction time. Purity is monitored via HPLC, and intermediates are characterized by FT-IR to track functional groups .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology : Re-evaluate assay conditions (e.g., cell line variability, compound concentrations) and confirm compound purity using LC-MS. Isotopic labeling (e.g., deuterated analogs) can track metabolic stability and validate target engagement in vivo .

Q. What strategies improve selectivity for specific receptor subtypes?

  • Methodology : Introduce substituents at the C-5 or C-6 positions to modulate steric and electronic effects. Computational docking (e.g., AutoDock Vina) predicts binding affinities, followed by functional assays (e.g., cAMP accumulation for GPCRs). For example, trifluoromethyl or methoxy groups enhance selectivity in tetrahydroquinoline analogs .

Q. How does stereochemistry influence the compound’s pharmacological profile?

  • Methodology : Chiral resolution via HPLC with a chiral stationary phase or asymmetric synthesis using chiral auxiliaries. Compare enantiomer activity in receptor-binding assays. X-ray crystallography (using SHELX-refined structures) correlates stereochemistry with binding modes .

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